2,2-Dimethylimidazolidine

Description

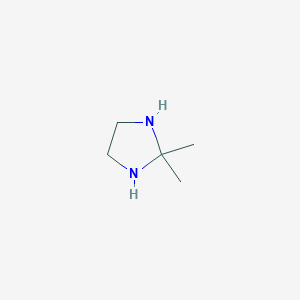

Structure

3D Structure

Properties

CAS No. |

41802-04-4 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2,2-dimethylimidazolidine |

InChI |

InChI=1S/C5H12N2/c1-5(2)6-3-4-7-5/h6-7H,3-4H2,1-2H3 |

InChI Key |

CWQMSINVLYQBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCN1)C |

Origin of Product |

United States |

A General Overview of Imidazolidine Heterocycles in Synthetic Chemistry

Imidazolidines are saturated heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at the 1 and 3 positions. researchgate.net As cyclic aminals, they are formally derived from the reduction of imidazoles. researchgate.net These structures are of considerable interest in synthetic chemistry due to their prevalence in various natural products and biologically active molecules. rsc.orgajrconline.org The imidazolidine (B613845) core is a key structural motif that has been utilized in the development of pharmaceuticals, agrochemicals, and other industrial materials. ajrconline.org

In the realm of synthetic organic chemistry, imidazolidine derivatives have demonstrated significant utility. They serve as versatile building blocks and are frequently employed as chiral auxiliaries and ligands for asymmetric catalysis. ajrconline.org Furthermore, they are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized organometallic catalysis. rsc.orgsioc-journal.cn The stability and reactivity of the imidazolidine ring can be finely tuned through substitution at the nitrogen and carbon atoms, making it a valuable scaffold for a wide range of chemical applications. rsc.org

The Significance of the 2,2 Dimethyl Substitution Pattern

The substitution at the C2 position of the imidazolidine (B613845) ring with two methyl groups, as seen in 2,2-dimethylimidazolidine, has profound stereochemical and electronic consequences. This "gem-dimethyl" or "Thorpe-Ingold effect" significantly influences the molecule's properties and reactivity.

The Thorpe-Ingold effect describes the acceleration of ring-closing reactions due to the presence of geminal substituents on the connecting chain. sioc-journal.cnuvm.edu The two methyl groups at the C2 position increase steric hindrance, which compresses the internal bond angle of the acyclic precursor (in this case, a derivative of ethylenediamine (B42938) and acetone). researchgate.netuvm.edu This pre-organization of the molecule favors the transition state for cyclization, leading to an increased reaction rate and a more favorable equilibrium constant for the formation of the five-membered ring. sioc-journal.cn This kinetic and thermodynamic advantage makes the synthesis of 2,2-disubstituted imidazolidines more efficient compared to their unsubstituted counterparts.

From a conformational standpoint, the gem-dimethyl group imparts a degree of rigidity to the imidazolidine ring. While the ring can still undergo conformational changes, the steric bulk of the methyl groups influences the preferred puckering of the ring and can affect the orientation of substituents on the nitrogen atoms. nih.gov This conformational constraint is a key feature in the design of chiral ligands and catalysts, where a well-defined three-dimensional structure is essential for stereocontrol. The electronic effect of the two alkyl groups is primarily inductive, donating electron density to the C2 carbon. This can influence the basicity of the nitrogen atoms and the reactivity of the ring system.

A study by Hine and Narducy in 1973 provided quantitative data on the formation of this compound. They determined the equilibrium constant for the formation of this compound from the reaction of acetone (B3395972) and ethylenediamine in an aqueous solution. researchgate.netnih.gov

| Reactants | Product | Equilibrium Constant (K, M-1) | Conditions | Reference |

|---|---|---|---|---|

| Acetone and Ethylenediamine | This compound | 1.54 | Water, 35°C | researchgate.netnih.gov |

Historical Trajectories of Imidazolidine Chemical Research

Direct Synthesis Approaches

Direct synthesis approaches are fundamental to creating the core imidazolidine structure. These methods typically involve the reaction of a 1,2-diamine with a carbonyl compound or its equivalent, leading to the formation of the heterocyclic ring in a single key step.

Condensation reactions are a cornerstone in the synthesis of the imidazolidine ring system. This approach generally involves the reaction between a compound containing a carbonyl group and a 1,2-diamine, which cyclizes to form the imidazolidine structure.

A well-established method for synthesizing hydantoin (B18101) derivatives, which are structurally related to imidazolidines, is the Bucherer-Bergs reaction. researchgate.net In the context of 2,2-dimethylimidazolidine derivatives, the condensation of urea (B33335) with acetone (B3395972) is a key step in producing 5,5-dimethylhydantoin (B190458) (also known as this compound-4,5-dione). This reaction is typically carried out by heating urea and acetone in an aqueous solution, often with the addition of ammonium (B1175870) carbonate. The process involves the condensation of urea and acetone, which then cyclizes to form the stable 5,5-dimethylhydantoin ring structure. An alternative approach involves the reaction of acetone cyanohydrin with ammonium carbonate, which also yields 5,5-dimethylhydantoin with high purity after recrystallization.

A typical laboratory procedure involves dissolving urea in water, followed by the addition of acetone and ammonium carbonate. The mixture is heated for several hours while maintaining a basic pH with sodium hydroxide (B78521) to facilitate the condensation.

Table 1: Synthesis of 5,5-Dimethylhydantoin via Urea and Acetone Condensation

| Reactants | Reagents/Catalysts | Conditions | Product | Yield |

|---|---|---|---|---|

| Urea, Acetone | Ammonium Carbonate, Sodium Hydroxide | 80–85°C, 8–12 hours | 5,5-Dimethylhydantoin | 75–80% |

| Acetone Cyanohydrin | Ammonium Carbonate | Reflux at 65–70°C, 4–6 hours | 5,5-Dimethylhydantoin | 85–90% |

The most general and widely used method for synthesizing the imidazolidine scaffold is the condensation of a 1,2-diamine with an aldehyde or ketone. rsc.orgnih.gov For the synthesis of this compound itself, ethylenediamine (B42938) would be reacted with acetone. This reaction typically proceeds by forming a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the imidazolidine ring. mdpi.com

The reaction conditions can be varied, and numerous catalysts and reagents have been employed to improve yields and efficiency. For example, ceric(IV) ammonium nitrate (B79036) (CAN) has been used to facilitate the one-pot synthesis of imidazolines from aldehydes and 1,2-diamines in refluxing dichloromethane (B109758). scispace.com Other methods utilize iodine in the presence of potassium carbonate or tert-butyl hypochlorite (B82951) to achieve high yields of 2-imidazolines, which are closely related oxidized forms of imidazolidines. organic-chemistry.org These methods highlight the versatility of the condensation approach, allowing for the synthesis of a wide array of substituted imidazolidines by simply varying the starting diamine and carbonyl compound. nih.gov

Beyond direct condensation, various cyclization strategies are employed to construct the imidazolidine ring. These often involve intramolecular reactions of appropriately substituted precursors.

One such strategy is the intramolecular cyclization of urea derivatives. For instance, N-(2,2-dialkoxyethyl)ureas can undergo acid-catalyzed intramolecular cyclization to form imidazolidin-2-ones. mdpi.com The reaction proceeds through the formation of an oxonium cation, followed by cyclization and elimination of an alcohol molecule to furnish an iminium cation, which can then be functionalized. mdpi.com

Another powerful approach involves the ring-opening of activated aziridines with amines, followed by an intramolecular cyclization with an aldehyde. acs.orgorganic-chemistry.orgnih.gov This one-pot, stereospecific method allows for the synthesis of highly functionalized imidazolidines with excellent stereoselectivity. acs.orgorganic-chemistry.orgnih.gov The process is typically catalyzed by an acid like p-toluenesulfonic acid (PTSA) and offers high yields and tolerance for a variety of functional groups. organic-chemistry.org

Condensation Reactions for Imidazolidine Ring Formation

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the compound's properties for specific applications. Halogenated derivatives are of particular interest.

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a notable halogenated derivative used as a fluorinating and dehydrating agent. rsc.orgtandfonline.comresearchgate.net Its synthesis is typically achieved through the fluorination of a suitable precursor.

One common method involves the reaction of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (CDC) with a source of fluoride (B91410), such as spray-dried potassium fluoride (KF). rsc.org The reaction is carried out in a solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) under a nitrogen atmosphere at elevated temperatures. rsc.org Following the reaction, the product is isolated by vacuum distillation, yielding DFI with high purity. rsc.org

Table 2: Synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

| Precursor | Fluorinating Agent | Solvent | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| 2-Chloro-1,3-dimethylimidazolinium chloride (CDC) | Potassium Fluoride (KF) | 1,3-Dimethyl-2-imidazolidinone (DMI) | 85°C, 6 hours | 93% | 99.5% |

This synthetic route provides an effective means to produce DFI, a valuable reagent in organic synthesis. The synthesis of other halogenated derivatives, such as dichloro-imidazolidine-diones, has also been reported, often starting from carbodiimides and reacting them with reagents like oxalyl chloride. orgsyn.orgorgsyn.org

Synthesis of Imidazolidine-2,4-dione Derivatives (e.g., from 5,5-Dimethylhydantoin)

Imidazolidine-2,4-diones, commonly known as hydantoins, are a significant class of derivatives. The 5,5-dimethylhydantoin scaffold, in particular, serves as a versatile starting point for further functionalization. academie-sciences.frrjpbcs.com Hydantoins can be synthesized through various classical methods, including the Bucherer-Bergs reaction, which involves aldehydes or ketones, and the Biltz synthesis, a base-catalyzed condensation of benzil (B1666583) with urea. ceon.rsresearchgate.netsciencescholar.us

Once the core 5,5-dimethylhydantoin ring is formed, its nitrogen atoms can be functionalized to create a diverse array of derivatives. A common strategy involves the alkylation of the nitrogen atoms. For instance, 5,5-dimethylhydantoin can be reacted to form N-carboxymethyl derivatives, which can then undergo cyclization to yield more complex heterocyclic systems like oxazole, imidazole (B134444), and oxadiazole derivatives. rjpbcs.com Another approach utilizes 3-amino-5,5-dimethylimidazolidine-2,4-dione (B3045710) as a key intermediate. This compound can be coupled with protected amino acids using peptide coupling reagents like TBTU/DIEA to synthesize novel dipeptide mimetics, expanding the structural diversity accessible from the hydantoin core. academie-sciences.fr

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 5,5-Dimethylhydantoin | Reagents for N-carboxymethylation, followed by cyclization | Oxazole, Imidazole, Oxadiazole Derivatives | rjpbcs.com |

| 3-Amino-5,5-dimethylimidazolidine-2,4-dione | Boc-Gly-OH, TBTU, HOBt, DIEA | Dipeptide Mimetic with Glycine | academie-sciences.fr |

| 3-Amino-5,5-dimethylimidazolidine-2,4-dione | Z-L-Phe-OH, TBTU, HOBt, DIEA | Dipeptide Mimetic with Phenylalanine | academie-sciences.fr |

| Benzil and Urea | NaOH, Ethanol (Biltz Synthesis) | 5,5-Diphenylhydantoin | sciencescholar.us |

Strategies for N-Substitution in Imidazolidine Systems

Introducing substituents onto the nitrogen atoms of the imidazolidine ring is a fundamental strategy for modifying the properties of the resulting molecule. nih.govrsc.org These substitutions are typically achieved through reactions with various electrophiles. For example, 2-substituted N,N′-diacylimidazolidines can be synthesized by reacting Schiff bases with acylating agents such as carboxylic acid chlorides, anhydrides, or sulfonic acid chlorides in the presence of a base like triethylamine (B128534) (Et₃N). nih.govrsc.org

Alkylation is another key method for N-substitution. In one patented method, an imidazolidinone precursor is alkylated with 1-bromo-6-[4-(trifluoromethyl)phenoxylhexane to afford N-alkoxy substituted imidazolidinones. scispace.com Furthermore, N,N′-unsubstituted imidazolidines can be prepared and subsequently functionalized, providing a flexible route to a wide range of derivatives. nih.govrsc.org

Generation of Chiral this compound Scaffolds

The creation of chiral imidazolidine scaffolds is of paramount importance for applications in asymmetric catalysis and medicinal chemistry. rsc.orgnih.gov Several strategies have been developed to generate these structures with high enantiomeric purity.

One effective method is the asymmetric deprotonation of an existing imidazolidine ring using a chiral base. For example, an N-Boc protected imidazolidine can be treated with sec-BuLi and the chiral ligand (-)-sparteine (B7772259) to achieve asymmetric lithiation, followed by quenching with an electrophile to yield a chiral product with high optical purity. rsc.org

Catalytic asymmetric synthesis provides a more direct route. The enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins) using a Rhodium/f-spiroPhos catalyst system has been shown to produce chiral hydantoins with excellent enantioselectivities (up to 99.9% ee). acs.org Another powerful approach is the 1,3-dipolar cycloaddition reaction catalyzed by a chiral Brønsted acid, which can assemble chiral imidazolidines from aldehydes, amino esters, and anilines with high stereoselectivity. rsc.org Chiral bis(imidazolidine)pyridine (PyBidine)-Ni(II) complexes have also been employed to catalyze asymmetric Friedel-Crafts reactions, yielding chiral indole (B1671886) scaffolds. nih.gov

| Method | Key Reagents/Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Deprotonation | sec-BuLi, (-)-sparteine | Chiral N-Boc Imidazolidine | High optical purity | rsc.org |

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | Chiral 2,4-Diketoimidazolidines | Up to 99.9% ee | acs.org |

| 1,3-Dipolar Cycloaddition | Chiral Brønsted Acid | Chiral Imidazolidines | Up to 91/9 dr, 98% ee | rsc.org |

| Asymmetric Friedel-Crafts | PyBidine-Ni(OTf)₂ complex | Chiral 2-Vinylindoles | Highly enantioselective | nih.gov |

Formation of Bis- and Spiro-Imidazolidine Architectures

More complex molecular structures, such as bis- and spiro-imidazolidines, have been synthesized through innovative cycloaddition and domino reactions. nih.govrsc.org These architectures are of interest due to their rigid, three-dimensional shapes.

Spiro-imidazolidines, where the imidazolidine ring is part of a spirocyclic system, can be formed with high diastereoselectivity. rsc.org A notable example is the synthesis of imidazolidine-dispirooxindoles via a three-component [3+2] cycloaddition of isatins, 2-(aminomethyl)pyridine, and isatin-based imines. rsc.org This reaction proceeds smoothly in the presence of Et₃N to furnish the desired spiro compounds in high yield and with diastereoselectivity often greater than 99:1. rsc.org Another efficient method involves a catalyst-free domino Mannich/cyclization reaction between 3-isothiocyanato oxindoles and bis(arylmethylidene)hydrazines to produce functionalized spiro[imidazolidine-2-thione-oxindoles]. arkat-usa.org

The synthesis of chiral spirobiindanediols provides a scaffold for developing chiral ligands, demonstrating the modularity of these synthetic strategies. researchgate.net Bis-imidazolidine structures, containing two imidazolidine rings, have also been reported, often synthesized through the condensation of a dialdehyde (B1249045) with two equivalents of an appropriate amine derivative. researchgate.net

Green Chemistry Principles in this compound Synthesis

In line with modern synthetic chemistry, efforts have been made to develop greener and more sustainable routes to imidazolidine derivatives. rsc.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A simple and green procedure for synthesizing tetrahydroimidazoles involves the condensation of aldehydes with N,N'-disubstituted ethylenediamines in a water suspension medium at room temperature, completely avoiding organic solvents. rsc.org Similarly, multicomponent reactions have been developed that are both atom-efficient and environmentally friendly. For instance, the synthesis of 1,3,4-trisubstituted imidazolidines can be achieved through a catalyst-free reaction of monophenacyl anilines, aromatic amines, and formaldehyde (B43269) in refluxing ethanol. rsc.org

Microwave-assisted synthesis has also emerged as a powerful green tool. Novel bis-imidazolidin-4-ones have been prepared under solvent-free and catalyst-free conditions using microwave irradiation, significantly reducing reaction times and environmental impact compared to conventional heating methods. researchgate.net

Control of Selectivity in Synthetic Routes

Diastereoselectivity and Enantioselectivity in Imidazolidine Formation

Controlling the stereochemical outcome of a reaction is a central challenge in the synthesis of complex molecules. For imidazolidines, which can possess multiple stereocenters, achieving high diastereoselectivity and enantioselectivity is crucial. nih.govrsc.org Cycloaddition reactions are particularly powerful in this regard.

The [3+2] cycloaddition between azomethine ylides and various dipolarophiles is a cornerstone for building the imidazolidine ring with stereocontrol. nih.gov For example, the reaction of aziridines with imines, catalyzed by a Lewis acid like Y(OTf)₃, can produce imidazolidines with diastereoisomeric ratios greater than 50:1. nih.gov The choice of catalyst is critical; silver-based catalysts (AgOTf) can promote the formation of trans-2,5-disubstituted imidazolidines from N-tosylaziridines. nih.gov

For enantioselective control, chiral catalysts are employed. A SPINOL-derived chiral phosphoric acid can act as a bifunctional catalyst, activating both the azomethine ylide and an aldimine to facilitate a [3+2] cycloaddition that yields chiral imidazolidine scaffolds with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 93% ee). nih.gov Similarly, Ag(I) salts combined with chiral ferrocenylphosphine ligands have been used in tandem [3+2] cycloaddition/1,4-addition reactions to afford imidazolidine derivatives with outstanding diastereo- and enantioselectivities (up to >99% ee). nih.govacs.org These methods demonstrate the high level of precision achievable in modern asymmetric synthesis. rsc.org

| Reaction Type | Catalyst/Reagents | Substrates | Selectivity Outcome | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Y(OTf)₃ (Lewis Acid) | Aziridines and Imines | dr from 1:1 to >50:1 | nih.gov |

| [3+2] Cycloaddition | SPINOL-derived chiral phosphoric acid | Azomethine Ylides and Aldimines | >20:1 dr, up to 93% ee | nih.gov |

| Tandem [3+2] Cycloaddition/1,4-Addition | Ag(I) / Ferrocenylphosphine Ligand | Azomethine Ylides and Aza-o-quinone Methides | Excellent dr and ee (62-99%) | nih.govacs.org |

| Domino Addition-Aza-Michael | Bifunctional Squaramide | Aminomethyl Enones and N-tosyl Imines | High diastereo- and enantioselectivity | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-sparteine |

| 1,3,4-trisubstituted imidazolidines |

| 1-bromo-6-[4-(trifluoromethyl)phenoxylhexane |

| This compound |

| 2-substituted N,N′-diacylimidazolidines |

| 3-amino-5,5-dimethylimidazolidine-2,4-dione |

| 3-isothiocyanato oxindoles |

| 5,5-dimethylhydantoin |

| 5,5-diphenylhydantoin |

| Aldehydes |

| Amino esters |

| Anilines |

| Aziridines |

| Azomethine ylides |

| Benzil |

| bis(arylmethylidene)hydrazines |

| Bis-imidazolidin-4-ones |

| Boc-Gly-OH |

| Carboxylic acid chlorides |

| Ethanol |

| Formaldehyde |

| Hydantoins (Imidazolidine-2,4-diones) |

| Imidazolidine-dispirooxindoles |

| Imines |

| Isatins |

| Monophenacyl anilines |

| N-Boc imidazolidine |

| N-tosylaziridines |

| sec-BuLi (sec-Butyllithium) |

| Spiro[imidazolidine-2-thione-oxindoles] |

| Tetrahydroimidazoles |

| Triethylamine |

| Urea |

| Water |

| Y(OTf)₃ (Yttrium triflate) |

| Z-L-Phe-OH |

}

Influence of Reaction Conditions on Product Distribution and Yield (e.g., Solvent Effects)

Solvent-Controlled Regioselectivity

Research has demonstrated that the solvent can be a determining factor in controlling the regioselectivity of a reaction, leading to the exclusive formation of a specific isomer. In the synthesis of imidazolidineiminodithiones from N-arylcyanothioformamides and isothiocyanates, the use of dimethylformamide (DMF) as the solvent at room temperature, with triethylamine as a catalyst, directs the reaction to selectively produce the desired products with exclusive regioselectivity. nih.gov This methodology highlights the powerful influence of the solvent in guiding the reaction pathway, offering a straightforward approach that often eliminates the need for chromatographic purification. nih.gov

A study on the synthesis of a 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione explored the optimization of reaction conditions by testing different solvents and bases. iau.ir The investigation revealed that DMF was the superior solvent compared to acetone for this specific reaction. iau.ir This preference is often attributed to the properties of polar aprotic solvents like DMF, which can effectively solvate cations while leaving anions relatively free, influencing reaction kinetics.

The table below summarizes the optimization process for the synthesis of 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione, illustrating the impact of solvent and base selection on the reaction's success. iau.ir

Table 1: Optimization of Reaction Conditions for 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione Synthesis

This table is an interactive representation based on findings described in the literature. iau.ir

| Entry | Base | Solvent | Temperature | Outcome |

| 1 | K₂CO₃ | Acetone | Room Temp. | Low Yield |

| 2 | K₂CO₃ | DMF | Room Temp. | Best Result |

| 3 | K₂CO₃ | DMF | 50 °C | Lower Yield |

| 4 | K₂CO₃ | DMF | 80 °C | Lower Yield |

| 5 | None | DMF | Room Temp. | No Product |

Influence of Base and Alkylating Agent

In addition to the solvent, the choice of base and the nature of the reactants significantly affect product yields. In the N-alkylation of N3-substituted hydantoins (imidazolidine-2,4-dione derivatives), reactions are commonly performed in dry DMF. beilstein-journals.org However, the yield of the desired N,N-disubstituted products can vary considerably depending on the base used (e.g., sodium hydride vs. potassium carbonate) and the specific alkylating reagent. beilstein-journals.org For instance, the alkylation with benzyl (B1604629) bromide proceeded effectively using either sodium hydride or potassium carbonate as the base, affording good yields. beilstein-journals.org

The following table details the yields for the N1-alkylation of various N3-substituted hydantoins in DMF, showcasing the variability based on the reactants and the choice of base. beilstein-journals.org

Table 2: Yields for N1-Alkylation of N3-Substituted Hydantoins in DMF

This table is an interactive representation based on data from scientific research. beilstein-journals.org

| Product | N3-Substituted Hydantoin | Alkylating Reagent | Base | Yield (%) |

| 12 | 7 | Benzyl bromide | NaH | 85 |

| 13 | 8 | Benzyl bromide | NaH | 82 |

| 14 | 9 | Benzyl bromide | K₂CO₃ | 89 |

| 17 | 10 | Benzyl bromide | K₂CO₃ | 75 |

| 18 | 10 | 4-Nitrobenzyl bromide | NaH | 65 |

The reaction of ethylenediamine with acetone can produce this compound. oup.comscribd.com Studies of this equilibrium in dimethyl sulfoxide (B87167) (DMSO) showed that the reaction yields either the imidazolidine or the corresponding diimine, with no significant formation of the monoimine intermediate. scribd.com This indicates that the reaction conditions, including the solvent, drive the reaction toward the more stable cyclic or fully condensed products.

Ultimately, the interplay between solvent polarity, reactant structure, and other conditions like temperature and catalysis is crucial for optimizing the synthesis of this compound and its derivatives. ajpojournals.org Polar solvents tend to accelerate reactions involving polar intermediates by stabilizing the transition states, but specific solute-solvent interactions can also play a decisive role in product selectivity and yield. ajpojournals.orgresearchgate.net

Reactivity in Deoxofluorination Processes (e.g., 2,2-Difluoro-1,3-dimethylimidazolidine (DFI))

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a prominent deoxofluorinating agent used for converting alcohols, aldehydes, and ketones to their corresponding fluorinated counterparts under mild conditions. rsc.orgnih.gov DFI is noted for its greater thermal stability compared to other fluorinating agents like diethylaminosulfur trifluoride (DAST), with decomposition of DFI beginning at 150°C, whereas DAST starts to decompose around 90°C. dokumen.pub The reactivity of DFI is attributed to the stabilizing effect of the two nitrogen atoms adjacent to the difluoromethylene group. dokumen.pub

Conversion of Alcohols to Monofluorides

DFI effectively converts primary alcohols to the corresponding alkyl fluorides in good yields under mild reaction conditions. dokumen.pub For instance, the reaction of n-octyl alcohol with DFI in acetonitrile (B52724) at 25°C for one hour results in an 87% yield of n-octyl fluoride. rsc.org However, in the case of some secondary alcohols, elimination reactions can be a competing pathway, leading to the formation of alkenes as the major product. dokumen.pub The choice of solvent can also influence the reaction outcome.

Below is a table summarizing the deoxofluorination of various alcohols using DFI.

| Substrate | Product(s) | Reagent(s) and Conditions | Yield(s) | Citation(s) |

| n-Octyl alcohol | n-Octyl fluoride | DFI (1.0 equiv), acetonitrile, 25°C, 1 h | 87% | rsc.org |

| Secondary alcohol | Alkyl fluoride, Elimination product | DFI (1.0 equiv), CH₂Cl₂, 25°C, 16 h | 15% (fluoride), 85% (elimination) | dokumen.pub |

Transformation of Aldehydes and Ketones to Gem-difluorides

At elevated temperatures, DFI reacts with non-enolizable aldehydes and ketones to produce gem-difluoro compounds. dokumen.pub The conversion of aldehydes to gem-difluorides generally proceeds with higher efficiency compared to ketones. dokumen.pub For example, the reaction of an aldehyde with DFI in glyme at 85°C for 6 hours yields the corresponding gem-difluoride in 82% yield. dokumen.pub In contrast, the reaction of cyclohexanone (B45756) with DFI under similar conditions (85°C for 6 hours in 1,2-dimethoxyethane) primarily yields the elimination product, 1-fluorocyclohexene (B15492532) (72%), with the desired 1,1-difluorocyclohexane (B1205268) being a minor product (21%). rsc.org

The following table details the deoxofluorination of aldehydes and ketones with DFI.

| Substrate | Product(s) | Reagent(s) and Conditions | Yield(s) | Citation(s) |

| Aldehyde | gem-Difluoroalkane | DFI (1.6 equiv), glyme, 85°C, 6 h | 82% | dokumen.pub |

| Ketone | gem-Difluoroalkane, Fluoroalkene | DFI (2.0 equiv), acetonitrile, 85°C, 8 h | 72% (gem-difluoride), 21% (fluoroalkene) | dokumen.pub |

| Cyclohexanone | 1,1-Difluorocyclohexane, 1-Fluorocyclohexene | DFI (2.0 equiv), 1,2-dimethoxyethane, 85°C, 6 h | 21% (difluoride), 72% (fluoroalkene) | rsc.org |

Dehydrating Capabilities (e.g., 2,2-Difluoro-1,3-dimethylimidazolidine (DFI))

Beyond its role in fluorination, DFI has also been recognized for its utility as a dehydrating agent. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net This capability has been applied to the synthesis of important organic intermediates.

Synthesis of Dihydrofurans via Dehydration

DFI has been successfully employed in the synthesis of dihydrofurans from sugar derivatives, which are valuable precursors for various antiviral and anticancer drugs. tandfonline.comtandfonline.com The reaction of a protected 2-deoxy-xylose derivative with DFI at 85°C in 1,3-dimethyl-2-imidazolidinone (DMI) afforded the corresponding dihydrofuran in 77% yield. tandfonline.comtandfonline.com The choice of solvent plays a crucial role in the efficiency of this dehydration reaction, with polar solvents like acetonitrile (CH₃CN) and DMI favoring the formation of the dihydrofuran over the fluorinated byproduct. tandfonline.comtandfonline.com For instance, using acetonitrile as the solvent resulted in a higher ratio of the dehydrated product to the fluorinated byproduct (84:17). tandfonline.comtandfonline.com

The table below summarizes the synthesis of a dihydrofuran derivative using DFI.

| Substrate | Product(s) | Reagent(s) and Conditions | Yield(s) | Citation(s) |

| Protected 2-deoxy-xylose derivative | Dihydrofuran derivative, Fluorinated sugar | DFI, DMI, 85°C | 77% (dihydrofuran) | tandfonline.comtandfonline.com |

| Protected 2-deoxy-xylose derivative | Dihydrofuran derivative, Fluorinated sugar | DFI, CH₃CN, 85°C, 4 h | Ratio of 84:17 (dehydrated:fluorinated) | tandfonline.comtandfonline.com |

General Dehydration Mechanisms

The dehydration reactions facilitated by DFI likely proceed through the activation of a hydroxyl group by the reagent, followed by elimination to form a double bond. In the context of dihydrofuran synthesis from sugar derivatives, the reaction involves the dehydration of a hydroxyl group to form the furan (B31954) ring. tandfonline.comtandfonline.com The process can be accompanied by a competing fluorination reaction, where the hydroxyl group is substituted by a fluorine atom. tandfonline.comtandfonline.com The reaction conditions, particularly the solvent, can be tuned to favor the desired dehydration pathway. tandfonline.comtandfonline.com

Hydride Transfer Reactions (e.g., 1-Acetyl-2,3-dimethylimidazolidine as Organic Reductant)

1-Acetyl-2,3-dimethylimidazolidine has been identified as a novel organic reductant for the transfer hydrogenation of various carbonyl compounds and imines. organic-chemistry.orgorganic-chemistry.org This reagent offers a mild and efficient alternative to traditional hydrogenation methods. organic-chemistry.org

The reduction mechanism involves the transfer of a hydride from the C-2 position of the 1-acetyl-2,3-dimethylimidazolidine ring, a process that is biomimetic of NADH-dependent reductions. organic-chemistry.org The reaction is enhanced in a mixture of acetonitrile and methanol (B129727), where methanol acts as a proton donor. organic-chemistry.org The addition of a catalytic amount of Mg(ClO₄)₂ can further increase the reaction efficiency, allowing many reductions to occur at room temperature. organic-chemistry.org

This reductant shows good chemoselectivity. It can reduce a variety of aromatic, aliphatic, and α,β-unsaturated aldehydes to their corresponding alcohols in high yields. organic-chemistry.org Notably, α,β-unsaturated aldehydes are selectively reduced to the corresponding unsaturated alcohols without affecting the carbon-carbon double bond. organic-chemistry.org The system is also effective for the reduction of imines, particularly N-tosyl and N-phenyl imines, to the corresponding amines. organic-chemistry.org While it can reduce some ketones, such as 9-fluorenone, others like acetophenone (B1666503) are unreactive under the same conditions. organic-chemistry.org Deuterium labeling studies have confirmed that the hydride is transferred from the C-2 position of the imidazolidine ring, and the reaction is not affected by radical inhibitors, indicating a non-radical mechanism. organic-chemistry.org

The table below provides examples of hydride transfer reactions using 1-acetyl-2,3-dimethylimidazolidine.

| Substrate | Product | Reagent(s) and Conditions | Yield | Citation(s) |

| Aromatic aldehydes | Aromatic alcohols | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | High | organic-chemistry.org |

| Aliphatic aldehydes | Aliphatic alcohols | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | High | organic-chemistry.org |

| α,β-Unsaturated aldehydes | α,β-Unsaturated alcohols | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | High | organic-chemistry.org |

| Imines (N-tosyl, N-phenyl) | Amines | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | Excellent | organic-chemistry.org |

| 9-Fluorenone | 9-Hydroxyfluorene | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | Smooth reduction | organic-chemistry.org |

| Acetophenone | No reaction | 1-Acetyl-2,3-dimethylimidazolidine, CH₃CN/MeOH | Unreactive | organic-chemistry.org |

Selective Reduction of Aldehydes (Aromatic, Aliphatic, α,β-Unsaturated)

The organic reductant 1-acetyl-2,3-dimethylimidazolidine is capable of directly reducing a wide array of aldehydes, including aromatic, aliphatic, and α,β-unsaturated variants, to their corresponding alcohols in high yields. organic-chemistry.orgorganic-chemistry.org The efficiency of these reductions can be significantly improved by using a mixture of acetonitrile and methanol, where methanol acts as a proton source. organic-chemistry.org For less reactive aldehydes, the addition of a catalytic amount of Mg(ClO₄)₂ can facilitate the reaction at room temperature. organic-chemistry.org

A key feature of this system is its chemoselectivity. For instance, α,β-unsaturated aldehydes are selectively reduced to the corresponding unsaturated alcohols, leaving the carbon-carbon double bond intact. organic-chemistry.org This demonstrates the reagent's ability to differentiate between carbonyl and olefinic functionalities.

Table 1: Selective Reduction of Various Aldehydes with 1-Acetyl-2,3-dimethylimidazolidine

| Aldehyde Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 98 | CH₃CN, reflux, 1.5h |

| 4-Pyridinecarboxaldehyde | 4-Pyridylcarbinol | 95 | CH₃CN, reflux, 1.5h |

| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 92 | CH₃CN/CH₃OH, Mg(ClO₄)₂, rt, 4h |

| Benzaldehyde | Benzyl alcohol | 89 | CH₃CN/CH₃OH, Mg(ClO₄)₂, rt, 4h |

| Cinnamaldehyde | Cinnamyl alcohol | 93 | CH₃CN, reflux, 1.5h |

| Hexanal | 1-Hexanol | 85 | CH₃CN/CH₃OH, Mg(ClO₄)₂, rt, 4h |

Data sourced from research findings on the reductive capabilities of 1-acetyl-2,3-dimethylimidazolidine. organic-chemistry.org

Reduction of Imines to Amines

The 1-acetyl-2,3-dimethylimidazolidine system is also highly effective for the reduction of imines to their corresponding amines. organic-chemistry.orgorganic-chemistry.org This transformation is particularly efficient for N-tosyl and N-phenyl substituted imines, which are converted to the respective amines in excellent yields. organic-chemistry.org The reaction proceeds under mild conditions, highlighting the utility of this organic reductant as a practical alternative to traditional metal-based hydrogenation methods. organic-chemistry.org

Chemoselective Reduction of Ketones

The application of 1-acetyl-2,3-dimethylimidazolidine extends to the reduction of certain ketones. organic-chemistry.org Research has shown that while it can smoothly reduce activated ketones like 9-fluorenone, other less reactive ketones such as acetophenone remain largely unreactive under similar conditions. organic-chemistry.org This demonstrates a notable level of chemoselectivity, allowing for the reduction of aldehydes in the presence of less reactive ketones. This substrate-dependent reactivity underscores the nuanced behavior of the imidazolidine-based reductant. organic-chemistry.org

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound, particularly electron-rich olefins like 2-cyclopropylidene-1,3-dimethylimidazolidine (B12935819), participate in unique cycloaddition reactions, which have been shown to proceed through stepwise mechanisms rather than concerted pathways.

Formation and Identification of Zwitterionic Intermediates

A key finding in the study of these cycloadditions is the direct observation and characterization of zwitterionic intermediates. organic-chemistry.org For example, the reaction between 3,5,6-triphenyl-1,2,4-triazine (B1609432) and 2-cyclopropylidene-1,3-dimethylimidazolidine at low temperatures (−40 °C) leads to a relatively stable zwitterion that can be identified using spectroscopic methods. organic-chemistry.org Due to significant steric hindrance, the subsequent cyclization of this zwitterionic intermediate requires higher temperatures to form the final cycloadduct. organic-chemistry.org The ability to isolate and study these intermediates provides strong evidence for the proposed stepwise, zwitterionic mechanism. organic-chemistry.orgorganic-chemistry.org

Reactions with Acylating Agents and Formation of Cyclic Ketene (B1206846) N,N-Acetals

Imidazolidine scaffolds, specifically derivatives like 2-methylimidazoline, react with acylating agents to form cyclic ketene N,N-acetals. These reactions highlight the nucleophilic character of the imidazoline (B1206853) derivatives and their ability to participate in complex tandem sequences.

When 2-methylimidazoline is treated with an excess of benzoyl chlorides in the presence of triethylamine, the reaction yields N,N'-diacyl-β-keto-cyclic ketene-N,N-acetals. rsc.orgtcichemicals.com This transformation involves multiple acylation events. In contrast, reacting 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851) with excess aroyl chlorides under similar conditions produces N,N'-diaroyl cyclic ketene N,N-acetals, which are notably inert to further acylation on the exocyclic β-carbon. tcichemicals.com These reactions demonstrate a pathway to highly functionalized heterocyclic compounds through the intermediacy of cyclic ketene N,N-acetals. rsc.org

Adduct Formation with Halogens (e.g., 1,3-Dimethylimidazoline-2-thione/selone)

The interaction between halogen molecules and chalcogenone derivatives of imidazoline, specifically 1,3-dimethylimidazoline-2-thione and 1,3-dimethylimidazoline-2-selone, has been a subject of detailed investigation. These reactions typically lead to the formation of two primary types of adducts: charge-transfer (CT) complexes and T-shaped hypervalent species. nih.govtandfonline.com

In low polarity solvents, these chalcogenoamides are known to form 1:1 charge-transfer "spoke" adducts with iodine (I₂). nih.gov Computational studies on the reaction of 1,3-dimethyl-4-imidazoline-2-chalcogenones with dihalogens (Cl₂, Br₂, I₂) have identified three distinct products: a linear charge-transfer (CT) "spoke" adduct, a "T-shaped" intermediate (TI), and a "T-shaped" hypercoordinate species (TY). nih.govresearchgate.net The initial interaction between the donor molecule and the dihalogen results in a CT adduct, which can then reversibly convert to the more stable T-shaped adduct via a transition state. researchgate.net

The stability and type of adduct formed are influenced by both the halogen and the chalcogen atom. For instance, with 1,3-dimethyl-4-imidazoline-2-thione, the T-shaped adducts with chlorine and bromine (D5S·Cl₂TY and D5S·Br₂TY) are the most stable products. However, the corresponding iodine adduct (D5S·I₂TY) is destabilized relative to its charge-transfer counterpart (D5S·I₂CT). nih.gov This highlights a significant halogen effect on the relative stability of the resulting adducts.

Selenone derivatives (C=Se) generally act as stronger donors towards I₂ than their thione (C=S) counterparts. nih.gov The reaction of N,N'-dimethylimidazolidine-2-selone with bromine (Br₂) in acetonitrile has been shown to yield a stable T-shaped adduct, 2·Br₂. nih.gov In these T-shaped adducts, the bromine atoms form a nearly linear Br-E-Br (where E is the chalcogen) arrangement that is roughly perpendicular to the plane of the imidazolidine ring. nih.gov

Table 1: Adduct Types Formed from 1,3-Dimethylimidazoline-2-chalcogenones and Halogens

| Chalcogenone Reactant | Halogen | Predominant Adduct Type | Reference |

|---|---|---|---|

| 1,3-Dimethyl-4-imidazoline-2-thione | Cl₂ | T-shaped (TY) | nih.gov |

| 1,3-Dimethyl-4-imidazoline-2-thione | Br₂ | T-shaped (TY) | nih.gov |

| 1,3-Dimethyl-4-imidazoline-2-thione | I₂ | Charge-Transfer (CT) | nih.gov |

| N,N'-Dimethylimidazolidine-2-selone | Br₂ | T-shaped | nih.gov |

Investigation of Decomposition Pathways and By-product Characterization

The stability of the imidazolidine ring is a critical factor in its application. While generally stable, these rings can undergo decomposition through various pathways, including hydrolysis and ring-opening reactions, leading to the formation of specific by-products.

Unsubstituted or labile imidazolidines are susceptible to hydrolysis, which results in the cleavage of the ring to regenerate the constituent diamine and aldehyde. wikipedia.org The hydrolysis of imidazolidine-2-ylidenes, which can be considered derivatives of this compound, has been studied computationally. These studies indicate that hydrolysis leads to the formation of a ring-opened product. acs.orgnih.gov The stability of the ring-opened product relative to the cyclic carbene is a key thermodynamic driver for this process. nih.gov For non-aromatic imidazolidine-2-ylidenes, the ring-opened product is significantly more stable, leading to exclusive formation of this product upon hydrolysis. nih.gov

At elevated temperatures and under specific conditions, such as in the presence of CO₂, imidazoline rings can undergo significant hydrolysis to form the corresponding amido-amines and other precursors. whiterose.ac.uk The hydrolysis of these structures is often acid-catalyzed and follows pseudo-first-order reaction kinetics. whiterose.ac.uk

Ring-opening of the imidazolidine scaffold can also be achieved through reactions with organometallic reagents. For example, unstrained cyclic aminals like imidazolidines can undergo ring-opening when treated with Grignard and cuprate (B13416276) reagents. acs.org This reaction cleaves the ring to produce secondary sulfonamides that contain diversely substituted tertiary amines in the β-position. acs.org The presence of a sulfonamide protecting group on one of the nitrogen atoms is crucial for this transformation to occur. researchgate.net Another instance of ring-opening involves the reaction of 2-imidazolines with sodium borohydride (B1222165) in the presence of acid, which yields N,N'-disubstituted ethylenediamines. sciengine.com This reaction proceeds through the reduction of the C=N double bond, followed by the cleavage of a C-N single bond in the five-membered ring. sciengine.com

Table 2: Decomposition Pathways of Imidazolidine Derivatives and Characterized By-products

| Imidazolidine Derivative | Reaction Condition | Decomposition Pathway | By-products | Reference |

|---|---|---|---|---|

| Imidazolidine | Hydrolysis | Ring Cleavage | Diamine and Aldehyde | wikipedia.org |

| Imidazolidine-2-ylidene | Hydrolysis | Ring-Opening | Ring-Opened Amide | acs.orgnih.gov |

| Imidazoline-based Inhibitor | Elevated Temperature, CO₂, Acid | Hydrolysis | Amido-amine | whiterose.ac.uk |

| Sulfonamide-protected Imidazolidine | Grignard Reagents | Ring-Opening | β-(Tertiary amino) sulfonamides | acs.org |

| 2-Imidazoline | Sodium Borohydride, Acid | Reductive Ring-Opening | N,N'-Disubstituted Ethylenediamines | sciengine.com |

Advanced Functionalization and Derivatization Strategies

The this compound scaffold can be modified through various functionalization and derivatization strategies to access a wide range of novel compounds with tailored properties. These strategies include reactions at the nitrogen atoms and at the carbon backbone of the heterocyclic ring.

N,N'-Dimethylethylenediamine, a direct precursor to this compound, is a versatile building block. It can undergo condensation reactions with ketones or aldehydes to form imidazolidines. It also participates in C-N coupling reactions catalyzed by copper.

The imidazolidine ring itself can be a platform for constructing more complex heterocyclic systems. For instance, N-heterocyclic substituted derivatives of 5,5-dimethylhydantoin (an oxidized form of the imidazolidine ring) have been synthesized. These syntheses often involve alkylation of the nitrogen atoms followed by cyclization reactions to introduce moieties like oxazole, pyrazole, and oxadiazole. researchgate.net

Stereoselective synthesis of highly functionalized imidazolidines can be achieved through one-pot methods. One such method involves the SN2-type ring-opening of activated aziridines with amines, followed by an acid-catalyzed intramolecular cyclization with aldehydes. organic-chemistry.org This metal-free approach yields imidazolidines with high efficiency and excellent stereoselectivity, exclusively forming cis-isomers. organic-chemistry.org

Functionalization can also be directed at the carbon atoms of the ring system. While direct C-H functionalization of the saturated this compound ring is less common, strategies have been developed for related imidazole systems. For example, palladium-catalyzed isocyanide insertion has been used for the C(sp²)-H functionalization of the imidazole ring at the C2 and C4 positions, leading to the formation of fused imidazole derivatives. acs.org Furthermore, the synthesis of 4- and 4,5-functionalized imidazol-2-ylidenes from a single 4,5-unsubstituted precursor has been demonstrated, showcasing methods to introduce substituents onto the carbon-carbon double bond of the imidazole ring. nih.gov These strategies highlight the potential for developing methods to functionalize the carbon backbone of the this compound scaffold.

Table 3: Examples of Functionalization and Derivatization of Imidazolidine-related Scaffolds

| Starting Scaffold | Reagents/Conditions | Type of Functionalization | Resulting Structure | Reference |

|---|---|---|---|---|

| N,N'-Dimethylethylenediamine | Ketones/Aldehydes | Condensation/Ring Formation | Imidazolidines | |

| 5,5-Dimethylhydantoin | Alkylation and Cyclization | N-Alkylation and Heterocycle Formation | N-heterocyclic substituted hydantoins | researchgate.net |

| Activated Aziridines, Amines, Aldehydes | PTSA catalyst | Stereoselective Ring-Opening/Cyclization | Highly functionalized cis-imidazolidines | organic-chemistry.org |

| Imidazole | Palladium catalyst, Isocyanide | C(sp²)-H Functionalization | Fused Imidazole Derivatives | acs.org |

| 4,5-Unsubstituted Imidazol-2-ylidene | Various electrophiles | C4 and C5-Functionalization | 4,5-Functionalized Imidazol-2-ylidenes | nih.gov |

Stereochemical Aspects of 2,2 Dimethylimidazolidine Derivatives

Stereoselective Synthesis: Diastereoselectivity and Enantioselectivity Control

The synthesis of highly substituted imidazolidines with defined stereochemistry has been a significant area of research. Control over both diastereoselectivity and enantioselectivity is crucial for creating specific, chirally pure molecules.

Diastereoselective Synthesis: Several methods have been developed to control the relative stereochemistry of substituents on the imidazolidine (B613845) ring. nih.gov High diastereoselectivity has been achieved through various catalytic processes:

[3+2] Cycloaddition Reactions: The reaction of N-tosylaziridine 2,2-dicarboxylates with trans-imines, catalyzed by a Lewis acid like silver triflate (AgOTf), yields trans-2,5-disubstituted imidazolidines. This process involves the regioselective opening of the aziridine (B145994) ring to form an azomethine ylide, followed by a diastereoselective cycloaddition. nih.gov

Reductive Coupling of Imines: Using a lanthanide-originated zirconocene (B1252598) equivalent, imines can be reductively coupled to afford imidazolidines with high diastereoselectivity under mild conditions. nih.gov

Visible Light-Induced Cyclization: Photoredox catalysis, using complexes like Ru(bpy)₃Cl₂, can induce intramolecular cyclization of 1,2-diamine derivatives. This method exhibits high diastereoselectivity, driven by the steric repulsion that favors the addition of a nitrogen anion to one face of an iminium ion intermediate over the other. nih.gov

Enantioselective Synthesis: Achieving control over the absolute stereochemistry to produce a specific enantiomer is often accomplished using chiral catalysts or auxiliaries.

Palladium-Catalyzed Asymmetric Diamination: Chiral imidazolidin-2-ones can be synthesized with excellent enantioselectivity through the Pd-catalyzed intermolecular asymmetric diamination of 1,3-dienes. The use of a chiral pyridine-oxazoline ligand is key to this transformation, achieving high yields under mild conditions. mdpi.com

Palladium-Catalyzed Alkene Carboamination: A powerful route to enantiomerically enriched 4-substituted imidazolidin-2-ones involves the asymmetric carboamination between N-allyl urea (B33335) derivatives and aryl or alkenyl halides. umich.edu These reactions provide a direct method for generating a C-C bond during the formation of the imidazolidin-2-one ring. umich.edu The choice of chiral ligand is critical; for example, catalysts composed of [Pd₂(dba)₃] and chiral phosphoramidite (B1245037) ligands have been successfully employed. mdpi.comumich.edu It has been noted that additives like water can significantly improve and stabilize the enantioselectivities in these reactions. umich.edu

| Method | Catalyst/Ligand System | Type of Selectivity | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | AgOTf | Diastereoselective | Forms trans-2,5-disubstituted imidazolidines from aziridines and imines. nih.gov | nih.gov |

| Photoredox Cyclization | Ru(bpy)₃Cl₂ | Diastereoselective | Visible-light-induced intramolecular cyclization of diamine derivatives. nih.gov | nih.gov |

| Asymmetric Diamination | Palladium / Chiral Pyridine-Oxazoline | Enantioselective | Reacts 1,3-dienes to form chiral imidazolidin-2-ones with high enantiomeric excess. mdpi.com | mdpi.com |

| Asymmetric Carboamination | [Pd₂(dba)₃] / (R)-Siphos-PE | Enantioselective | Couples N-allyl ureas with aryl halides to give 4-substituted imidazolidin-2-ones. umich.edu | umich.edu |

Chiral Imidazolidine Frameworks as Scaffolds for Asymmetric Transformations

Chiral imidazolidin-2-ones, a prominent class of 2,2-dimethylimidazolidine derivatives, have emerged as highly effective chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net They offer distinct advantages over other auxiliaries, such as oxazolidinones, due to their higher crystallinity and greater resistance of the heterocyclic ring to nucleophilic attack. researchgate.net

These frameworks serve as temporary scaffolds that guide the stereochemical outcome of a reaction. After the transformation, the auxiliary can be cleaved and recovered. Their N-bifunctionality also allows for the construction of C₂-symmetric forms, which is beneficial in many catalytic applications. researchgate.net

Chiral 2-imidazolidinones have been successfully utilized in a variety of asymmetric transformations, including:

Asymmetric Alkylation Reactions researchgate.net

Asymmetric Aldol (B89426) Reactions researchgate.net

Asymmetric Michael Addition Reactions researchgate.net

Asymmetric Mannich Reactions researchgate.net

In these reactions, the bulky and well-defined stereochemical environment of the imidazolidinone auxiliary effectively shields one face of the enolate or other reactive intermediate, forcing the electrophile to approach from the less hindered side, thus inducing high levels of diastereoselectivity. researchgate.net

| Asymmetric Transformation | Role of Imidazolidine Scaffold | Outcome | Reference |

|---|---|---|---|

| Alkylation | Directs incoming alkyl group to a specific face of the enolate. | High diastereoselectivity (>99% de) for the α-alkylated product. researchgate.net | researchgate.net |

| Aldol Reaction | Controls the stereochemistry of the β-hydroxy carbonyl product. | Formation of diastereomerically pure aldol adducts. researchgate.net | researchgate.net |

| Michael Addition | Governs the stereoselective formation of a new carbon-carbon bond at the β-position. | High levels of asymmetric induction in the conjugate addition product. researchgate.net | researchgate.net |

Isomerism and Tautomerism Studies (e.g., Δ1 tautomer, anti/syn conformers)

Tautomerism is a form of structural isomerism where a compound exists as a mixture of two or more interconvertible structures that differ in the relative position of an atom, typically hydrogen. byjus.comnih.gov In imidazolidine derivatives, this phenomenon can significantly influence the molecule's chemical and physical properties.

A detailed study on 2-S-methyl-5,5-dimethylimidazolin-4-one, a close analogue, provides insight into the tautomeric and conformational behavior of this class of compounds. This molecule can exist in different tautomeric forms, with the Δ¹ tautomer being a key species. The structure of this tautomer was confirmed by X-ray crystallography on crystals obtained from a benzene (B151609) solution, which revealed an anti configuration. cdnsciencepub.com

Quantum mechanical calculations (MNDO, PM3, and AM1) were performed to assess the relative stabilities of four possible conformers: the syn-Δ¹, anti-Δ¹, syn-Δ², and anti-Δ² tautomers. The results indicated that the anti-Δ¹ tautomer possesses both the lowest enthalpy of formation and the lowest dipole moment, suggesting it is the most stable form. cdnsciencepub.com Spectroscopic analysis using UV and IR spectra in different solvents further supported these findings, showing differences in the N-H and C=O stretching frequencies between the different solid-state tautomers and their solution-phase behavior. cdnsciencepub.com

| Tautomer/Conformer | Calculation Method | Relative Enthalpy of Formation (kcal/mol) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| anti-Δ¹ | PM3 | 0.00 | 1.44 | cdnsciencepub.com |

| syn-Δ¹ | PM3 | +1.26 | 3.80 | cdnsciencepub.com |

| anti-Δ² | PM3 | +1.79 | 4.44 | cdnsciencepub.com |

| syn-Δ² | PM3 | +2.02 | 6.10 | cdnsciencepub.com |

Conformational Analysis and Inversion Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For cyclic systems like imidazolidine, this involves analyzing the puckering of the ring and the orientation of its substituents.

The conformation of the imidazolidine ring is typically a non-planar, envelope or twisted shape to relieve ring strain. The specific conformation and the energy barriers between different conformations can be elucidated using techniques like ¹H NMR spectroscopy. researchgate.net

In the analysis of 1,2- and 1,3-diarylimidazolidines, the chemical shifts and coupling constants of the ring protons provide detailed information about their spatial relationships and thus the ring's conformation. researchgate.net For instance, the magnitude of the coupling constants between adjacent protons is related to the dihedral angle between them, which is a direct reflection of the ring's geometry. One-dimensional Nuclear Overhauser Effect (nOe) difference experiments can further confirm conformational features by identifying protons that are close in space. researchgate.net

Computational Chemistry and Theoretical Studies of 2,2 Dimethylimidazolidine

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) studies specifically investigating 2,2-Dimethylimidazolidine are not present in the accessible literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems.

Molecular Dynamics Simulations for Conformational and Solvent Effects

There is a lack of published research utilizing molecular dynamics (MD) simulations to explore the conformational landscape or the effects of different solvents on the structure and dynamics of this compound. MD simulations would be instrumental in understanding how the molecule behaves in a condensed phase over time.

Frontier Molecular Orbital (FMO) Theory Applications

No literature is available that applies Frontier Molecular Orbital (FMO) theory to analyze the reactivity of this compound. Such an analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule would interact with other reagents in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intermolecular interactions. This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For a molecule like this compound, NBO analysis would provide quantitative insights into the charge distribution across the molecule. It would reveal the partial charges on each atom, offering a detailed view of the polarity of the imidazolidine (B613845) ring and the methyl substituents. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can identify and quantify hyperconjugative and steric interactions. These insights are crucial for understanding the molecule's reactivity, stability, and intermolecular hydrogen bonding capabilities.

Hypothetical NBO Analysis Data for this compound

Since specific research data is unavailable, the following table illustrates the type of information an NBO analysis would provide. The values are purely illustrative and not based on actual calculations.

| Atom | Natural Charge (e) | Hybridization |

| N1 | -0.650 | sp² |

| C2 | +0.450 | sp³ |

| N3 | -0.650 | sp² |

| C4 | -0.200 | sp³ |

| C5 | -0.200 | sp³ |

| C(CH₃) | -0.150 | sp³ |

| C(CH₃) | -0.150 | sp³ |

Note: This data is hypothetical and for illustrative purposes only.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling are computational tools used to predict the feasibility and rate of chemical reactions. Thermodynamic modeling focuses on the energy differences between reactants and products, determining the position of chemical equilibrium. Key parameters calculated include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous process under the given conditions.

Kinetic modeling, on the other hand, investigates the reaction pathway and the energy barriers that must be overcome for a reaction to occur. By calculating the activation energy (Ea) of transition states, chemists can predict the rate of a reaction. For this compound, these models could be applied to study its synthesis, degradation, or its participation in various chemical transformations. For example, modeling could predict the most favorable conditions for its formation from acetone (B3395972) and ethylenediamine (B42938) or its stability under different thermal or chemical environments.

Illustrative Thermodynamic and Kinetic Parameters

The table below presents a hypothetical set of parameters that could be obtained from computational modeling of a reaction involving this compound.

| Reaction Parameter | Calculated Value |

| ΔG (Gibbs Free Energy) | -25.5 kcal/mol |

| ΔH (Enthalpy) | -15.2 kcal/mol |

| ΔS (Entropy) | 34.5 cal/mol·K |

| Ea (Activation Energy) | 18.7 kcal/mol |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Conformational Preferences and Tautomeric Stabilities

Computational chemistry provides essential tools for predicting the three-dimensional structures (conformations) that a molecule is most likely to adopt and for evaluating the relative stabilities of its different isomers, including tautomers.

For this compound, conformational analysis would explore the various puckering modes of the five-membered imidazolidine ring. The two nitrogen atoms and three carbon atoms of the ring can adopt different spatial arrangements, leading to conformers such as envelope and twist forms. Computational methods can calculate the relative energies of these conformers, identifying the most stable structure and the energy barriers between them. This information is critical for understanding the molecule's shape and how it interacts with other molecules.

Tautomerism, the interconversion of structural isomers, is also a key area of study. While this compound itself does not have obvious tautomeric forms, related imidazolidine structures can exhibit tautomerism. Theoretical calculations can predict the relative stabilities of potential tautomers by comparing their energies. This is particularly important in understanding the reactivity and potential biological activity of such compounds, as different tautomers can have distinct chemical properties. stackexchange.com

Hypothetical Conformational Energy Profile

This table illustrates the kind of data that would be generated from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C2-N3-C4) |

| Envelope | 0.0 | 25.3° |

| Twist | 1.2 | 45.8° |

Note: This data is hypothetical and for illustrative purposes only.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. researchgate.netmdpi.com For 2,2-dimethylimidazolidine and its derivatives, a primary area of future research will be the development of synthetic routes that are not only efficient but also environmentally benign. The classical synthesis of this compound involves the condensation of N,N'-dimethylethylenediamine with acetone (B3395972). Future efforts will likely focus on optimizing this reaction to align with green chemistry principles.

Key areas for development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. scispace.com

Use of Renewable Feedstocks: Investigating the use of bio-based sources for the diamine and ketone precursors.

Catalytic Approaches: Employing non-toxic and recyclable catalysts to improve reaction efficiency and reduce energy consumption. The use of natural catalysts, such as lemon juice in the synthesis of other N-heterocycles, showcases the potential for innovative, green catalytic systems. nih.gov

Solvent-Free or Green Solvents: Exploring reaction conditions that eliminate the need for hazardous organic solvents, or replace them with greener alternatives like water or bio-derived solvents. nih.gov

| Parameter | Traditional Approach | Future Sustainable Goal |

|---|---|---|

| Feedstocks | Petroleum-based | Renewable, bio-based |

| Catalysts | Often stoichiometric, potentially toxic | Catalytic, recyclable, non-toxic |

| Solvents | Volatile organic compounds | Solvent-free, water, or green solvents |

| Energy | High temperature, prolonged heating | Lower temperature, alternative energy sources (e.g., solar) |

| Waste | Significant byproduct formation | High atom economy, minimal waste |

Discovery of New Reactivity Modes and Catalytic Cycles

While the core structure of this compound is relatively stable, its derivatives hold the potential for novel reactivity. Research into a related compound, 2,2-difluoroimidazolidine, has demonstrated its utility as a deoxyfluorinating agent, hinting at the untapped potential of 2,2-disubstituted imidazolidines in synthetic transformations. researchgate.net Future research will likely explore the unique reactivity that can be unlocked by modifying the this compound scaffold.

Unexplored areas include:

Ring-Opening Reactions: Investigating selective ring-opening of the imidazolidine (B613845) core to generate functionalized diamine derivatives, which could be valuable building blocks in organic synthesis.

Functionalization at the Nitrogen Atoms: While the nitrogen atoms are secondary amines, their reactivity can be tuned to participate in a variety of chemical transformations, potentially leading to new catalytic cycles.

Oxidative and Reductive Transformations: Exploring the behavior of the this compound ring under various oxidative and reductive conditions could reveal novel reaction pathways and synthetic applications.

Furthermore, the development of new catalytic cycles based on the this compound framework is a promising avenue. Although distinct from the well-studied imidazolidinone organocatalysts, the diamine structure of this compound could be harnessed for novel catalytic applications, possibly involving cooperative effects between the two nitrogen atoms. acs.org

Design and Synthesis of Advanced Imidazolidine-based Organocatalysts and Reagents

The field of asymmetric organocatalysis has seen tremendous growth, with chiral amines playing a central role. youtube.com The this compound scaffold provides a robust and sterically defined backbone for the design of a new generation of organocatalysts. By introducing chirality into the diamine backbone or by appending chiral auxiliaries, it is possible to create catalysts for a wide range of asymmetric transformations.

Future research in this area could focus on:

Chiral Diamine Precursors: The synthesis of chiral analogues of N,N'-dimethylethylenediamine would allow for the creation of enantiomerically pure this compound derivatives.

Modification of the Imidazolidine Ring: Introducing various substituents on the carbon atoms of the imidazolidine ring can fine-tune the steric and electronic properties of the resulting catalysts, leading to improved stereoselectivity in catalytic reactions.

Bifunctional Catalysts: The two nitrogen atoms of the imidazolidine ring can be functionalized to act as two different catalytic sites, leading to the development of bifunctional organocatalysts with unique reactivity and selectivity. The design of catalysts where one nitrogen acts as a Brønsted base and the other as a Lewis base, for example, could enable novel tandem reactions.

| Catalyst Design Strategy | Potential Application | Key Feature |

|---|---|---|

| Chiral backbone | Asymmetric aldol (B89426) and Mannich reactions | Stereocontrol from the diamine backbone |

| Appended chiral auxiliaries | Asymmetric Michael additions | Stereocontrol from external chiral groups |

| Bifunctionalization | Tandem and cascade reactions | Cooperative catalysis between two functional groups |

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of chemical processes. For transformations involving this compound and its derivatives, detailed mechanistic studies will be essential to unlock their full potential. Both experimental and computational methods will play a vital role in elucidating the intricate details of these reactions.

Future mechanistic investigations should aim to:

Identify Reactive Intermediates: Trapping and characterizing key intermediates in reactions catalyzed by or involving this compound derivatives will provide valuable insights into the reaction pathways.

Elucidate Transition State Structures: Computational modeling can be used to determine the structures and energies of transition states, which is critical for understanding the origins of stereoselectivity in asymmetric catalysis. researchgate.net

Kinetic Studies: Measuring reaction rates under various conditions can help to establish the rate-determining step of a reaction and provide evidence for proposed mechanisms.

By combining experimental and computational approaches, a comprehensive picture of the reaction mechanisms can be constructed, paving the way for the development of more efficient and selective chemical transformations.

Computational Design and Virtual Screening of Novel Imidazolidine Derivatives

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. nih.gov For the this compound scaffold, computational methods offer a powerful approach to explore its vast chemical space and identify derivatives with desired properties.

Future research in this domain will likely involve:

Virtual Screening: Large libraries of virtual compounds based on the this compound core can be screened in silico to identify potential candidates for a variety of applications, such as new organocatalysts or biologically active molecules. nih.gov

Conformational Analysis: Understanding the conformational preferences of this compound derivatives is essential for designing catalysts with well-defined three-dimensional structures, which is a key factor for achieving high stereoselectivity. researchgate.net

Predictive Modeling: Quantitative structure-activity relationship (QSAR) and other machine learning models can be developed to predict the catalytic activity or biological properties of new this compound derivatives, thereby accelerating the discovery process.

The integration of computational design and virtual screening with experimental synthesis and testing will undoubtedly lead to the rapid discovery of novel and advanced applications for the this compound chemical space.

Q & A

Q. What are the most reliable synthetic routes for 2,2-Dimethylimidazolidine, and how can reaction conditions be optimized?

The synthesis of imidazolidine derivatives often involves condensation reactions between amines and carbonyl compounds. For this compound, a common approach is the cyclization of 1,2-diamines with ketones or aldehydes under acidic or basic conditions. For example, combining 1,2-diaminopropane with acetone in the presence of a catalyst like HCl can yield the target compound . Optimization involves adjusting stoichiometry, temperature (reflux conditions are typical), and catalyst concentration. Monitoring reaction progress via TLC or NMR is critical to avoid over-alkylation or side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : NMR reveals proton environments (e.g., methyl groups at δ 1.2–1.5 ppm and imidazolidine ring protons at δ 3.0–3.5 ppm). NMR identifies carbonyl and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and N-H (3300–3500 cm) confirm the imidazolidine ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 114 for CHN) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the structural stability of this compound derivatives?

Steric hindrance from methyl groups at the 2-position stabilizes the imidazolidine ring by reducing ring strain. Electronic effects, such as electron-withdrawing substituents on the nitrogen atoms, can increase ring rigidity. X-ray crystallography studies of related compounds (e.g., 2-methylenimidazolines) show nonplanar arrangements of substituents due to steric interactions, which can be analyzed using density functional theory (DFT) calculations .

Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst choice). For example, using toluene as a solvent (as in ) may improve yields compared to polar aprotic solvents due to better control of reaction exothermicity. Systematic studies using design of experiments (DoE) methodologies can isolate critical variables (e.g., temperature, pH) and identify optimal conditions .

Q. How can this compound be functionalized for pharmacological applications while maintaining stability?

Functionalization at the nitrogen atoms (e.g., alkylation or acylation) is preferred to preserve ring integrity. For instance, introducing aryl groups via Buchwald-Hartwig coupling can enhance bioactivity without destabilizing the core structure. Stability under physiological conditions (pH 7.4, 37°C) should be verified via accelerated degradation studies using HPLC .

Q. What mechanistic insights explain the selectivity of this compound in catalytic applications?

The compound’s rigid bicyclic structure can act as a ligand in transition metal catalysis, favoring specific coordination geometries. For example, in palladium-catalyzed cross-couplings, the imidazolidine ring’s lone pairs stabilize Pd intermediates, improving selectivity for C-C bond formation. Kinetic studies (e.g., Eyring plots) and in situ FTIR can elucidate rate-determining steps .

Methodological Guidance

Q. How to design experiments for analyzing reaction intermediates in this compound synthesis?

Use quench-flow techniques combined with LC-MS to trap and identify transient intermediates. For example, adding a quenching agent (e.g., acetic anhydride) at timed intervals during synthesis can isolate intermediates like hemiaminal species .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

DFT calculations (e.g., Gaussian or ORCA software) can model transition states and predict regioselectivity in substitution reactions. Molecular docking studies (AutoDock Vina) are useful for screening derivatives against biological targets .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound analogs?

Variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches (e.g., unreacted starting materials) can lead to discrepancies. Reproducibility requires rigorous purification (e.g., column chromatography) and validation via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.